molecular formula C10H7ClN2O2 B1351917 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 595610-50-7

5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1351917
M. Wt: 222.63 g/mol
InChI Key: XJZLQBGNAQXXGE-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned, “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid”, would be expected to have a pyrazole ring substituted with a 3-chlorophenyl group at the 5-position and a carboxylic acid group at the 3-position .


Molecular Structure Analysis

The molecular structure of “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” would be expected to consist of a pyrazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group . The presence of the carboxylic acid group would likely result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” might undergo would depend on the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” would be expected to be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being acidic, and the presence of the chlorophenyl group could affect the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Applications

Heterocyclic compounds, including pyrazole carboxylic acid derivatives, are fundamental in organic chemistry for synthesizing biologically active compounds. These derivatives exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been comprehensively reviewed, providing insight into their significant scaffold structures and the variety of synthetic methods employed. This review serves as a guide for scientists in medicinal chemistry, highlighting the importance of pyrazole carboxylic acid derivatives in drug discovery (Cetin, 2020).

Therapeutic Applications of Pyrazolines

Pyrazolines, another class of nitrogen-containing five-membered ring heterocyclic compounds, have shown diverse biological properties, which have led to considerable research interest. Their therapeutic applications span antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Additionally, they exhibit pharmacological effects as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, antioxidant, and antidiabetic agents. The exploration of pyrazoline derivatives and their broad spectrum of pharmacological effects underlines their potential in drug development (Shaaban et al., 2012).

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moiety, recognized as a pharmacophore, is pivotal in numerous biologically active compounds. It is extensively used as synthons in organic synthesis due to its wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The success of pyrazole COX-2 inhibitors has particularly highlighted these heterocycles' significance in medicinal chemistry. The review discusses various synthetic strategies to annex different heterocyclic nuclei with bioactive pyrazoles, extending heterocyclic systems categories (Dar & Shamsuzzaman, 2015).

Future Directions

The future directions for research on “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” could include further studies on its synthesis and properties, as well as investigations into its potential biological activity and applications .

properties

IUPAC Name

3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZLQBGNAQXXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403221
Record name 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

595610-50-7
Record name 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Wei, Z Zheng, S Zhang, X Zheng, F Meng, J Yuan… - Molecules, 2018 - mdpi.com
FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. In this paper, we defined 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives …
Number of citations: 5 www.mdpi.com
T Van Herk, J Brussee… - Journal of medicinal …, 2003 - ACS Publications
Nicotinic acid as a hypolipidemic agent appears unique due to its potential to increase HDL cholesterol levels to a greater extent than other drugs. However, it has some side effects, …
Number of citations: 128 pubs.acs.org
K Tang, LM Jiao, YR Qi, TC Wang, YL Li… - Journal of Medicinal …, 2022 - ACS Publications
Lysine-specific demethylase 5B (KDM5B) has been recognized as a potential drug target for cardiovascular diseases. In this work, we first found that the KDM5B level was increased in …
Number of citations: 6 pubs.acs.org

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